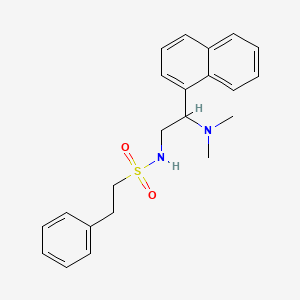
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, commonly known as DNAN or FOX-7, is a high-energy compound that has gained significant attention in the field of energetic materials. It is a powerful explosive with a high detonation velocity and energy density, making it a potential alternative to traditional explosives.
Mécanisme D'action
DNAN is an oxidizer that releases a large amount of energy upon detonation. It reacts with fuel to produce gaseous products, which rapidly expand and generate a shock wave. The mechanism of action of DNAN is similar to other high-energy compounds, such as TNT and RDX.
Biochemical and Physiological Effects:
DNAN has not been extensively studied for its biochemical and physiological effects. However, it is known to be less toxic than traditional explosives, such as TNT and RDX. DNAN has a low acute toxicity and is not mutagenic or carcinogenic. It is also less sensitive to impact and friction, making it safer to handle.
Avantages Et Limitations Des Expériences En Laboratoire
DNAN has several advantages over traditional explosives for lab experiments. It is less sensitive to impact and friction, making it safer to handle. It also has a higher energy density and detonation velocity, allowing for more efficient experiments. However, DNAN is difficult to synthesize and purify, and its high reactivity can make it challenging to handle.
Orientations Futures
There are several future directions for research on DNAN. One area of interest is the development of new synthesis methods that can improve the yield and purity of DNAN. Another area of interest is the investigation of DNAN's potential use in new applications, such as in energy storage and conversion devices. Additionally, more research is needed to understand the biochemical and physiological effects of DNAN and to evaluate its long-term safety.
Méthodes De Synthèse
DNAN can be synthesized using a two-step method. The first step involves the reaction of 2-nitropropane with naphthalene in the presence of a strong base to produce 2-(naphthalen-1-yl)propanenitrile. The second step involves the reaction of 2-(naphthalen-1-yl)propanenitrile with dimethylamine and phenylethanesulfonyl chloride in the presence of a base to produce DNAN. The overall yield of DNAN is around 50%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
DNAN has a wide range of scientific research applications, including its use as an energetic material, a propellant, and a pyrotechnic. It has been extensively studied for its potential use in military and civilian applications due to its high energy density, low sensitivity, and low toxicity. DNAN has also been investigated for its potential use in rocket motors, airbags, and other safety devices.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24(2)22(21-14-8-12-19-11-6-7-13-20(19)21)17-23-27(25,26)16-15-18-9-4-3-5-10-18/h3-14,22-23H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATBYRLTHIUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

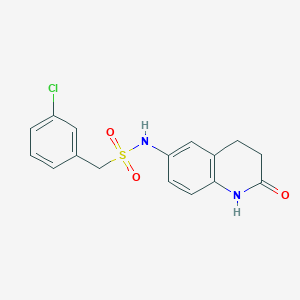

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2854686.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2854687.png)
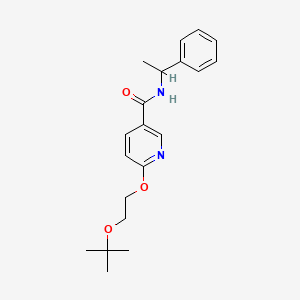
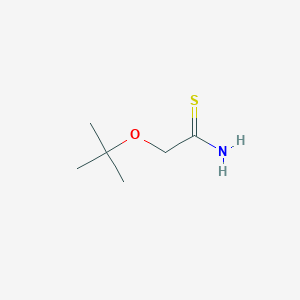
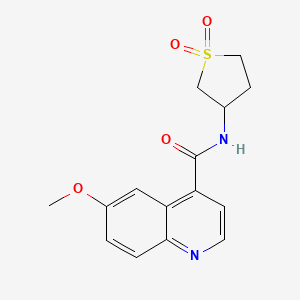
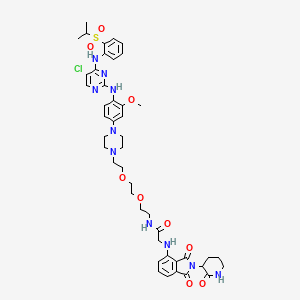
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2854693.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)


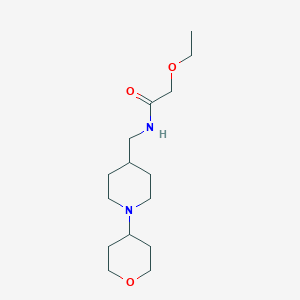
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2854699.png)